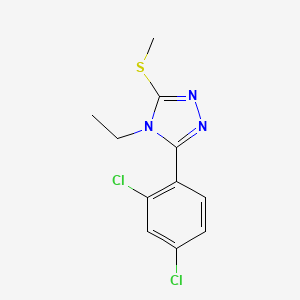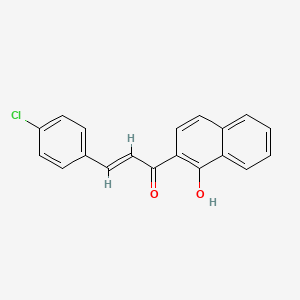![molecular formula C19H29N3O4 B5360905 3-[2-(2,2-diethyl-4-morpholinyl)-2-oxoethyl]-4-(3-furylmethyl)-2-piperazinone](/img/structure/B5360905.png)
3-[2-(2,2-diethyl-4-morpholinyl)-2-oxoethyl]-4-(3-furylmethyl)-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(2,2-diethyl-4-morpholinyl)-2-oxoethyl]-4-(3-furylmethyl)-2-piperazinone is a chemical compound that has recently gained attention in scientific research. Also known as FE-200665, this compound has shown potential in various applications, including as a therapeutic agent for the treatment of certain diseases.
作用機序
The mechanism of action of FE-200665 is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways involved in cell growth and inflammation. Specifically, FE-200665 has been shown to inhibit the activity of the enzyme phosphoinositide 3-kinase (PI3K), which is involved in cell survival and proliferation. Additionally, FE-200665 has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is also involved in cell survival and proliferation. By inhibiting these enzymes and signaling pathways, FE-200665 can induce apoptosis and inhibit the growth of cancer cells, as well as reduce inflammation in inflammatory diseases.
Biochemical and Physiological Effects:
FE-200665 has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that FE-200665 can inhibit the growth of cancer cells and induce apoptosis, as well as reduce inflammation in immune cells. In vivo studies have shown that FE-200665 can inhibit tumor growth in animal models of cancer and reduce inflammation in animal models of inflammatory diseases. Additionally, FE-200665 has been shown to have neuroprotective effects in animal models of neurological disorders.
実験室実験の利点と制限
One advantage of FE-200665 is its potential as a therapeutic agent for various diseases. Additionally, FE-200665 has been shown to have low toxicity in animal studies, making it a potentially safe treatment option. However, one limitation of FE-200665 is its limited solubility in water, which may affect its bioavailability and efficacy. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of FE-200665.
将来の方向性
There are several future directions for research on FE-200665. Firstly, more studies are needed to fully understand the mechanism of action of FE-200665 and its potential side effects. Additionally, studies are needed to optimize the synthesis and formulation of FE-200665 to improve its bioavailability and efficacy. Furthermore, more preclinical and clinical trials are needed to evaluate the safety and efficacy of FE-200665 as a therapeutic agent for various diseases. Finally, studies are needed to explore the potential of FE-200665 as a tool for studying the role of PI3K and AKT signaling pathways in disease.
合成法
The synthesis of 3-[2-(2,2-diethyl-4-morpholinyl)-2-oxoethyl]-4-(3-furylmethyl)-2-piperazinone involves the reaction of 2-(2,2-diethyl-4-morpholinyl)acetic acid with 3-furylmethylamine, followed by the addition of piperazine and the subsequent cyclization of the intermediate product. The final product is obtained after purification by column chromatography.
科学的研究の応用
FE-200665 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that FE-200665 can inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. Additionally, FE-200665 has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In neurological disorders, FE-200665 has been shown to have neuroprotective effects and may be a potential treatment for conditions such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3-[2-(2,2-diethylmorpholin-4-yl)-2-oxoethyl]-4-(furan-3-ylmethyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4/c1-3-19(4-2)14-22(8-10-26-19)17(23)11-16-18(24)20-6-7-21(16)12-15-5-9-25-13-15/h5,9,13,16H,3-4,6-8,10-12,14H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIGAOQKOKPXCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(CCO1)C(=O)CC2C(=O)NCCN2CC3=COC=C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS*,6aS*)-1-oxo-2-propyl-5-[3-(2-thienyl)propanoyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5360832.png)
![methyl {2-chloro-6-ethoxy-4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5360834.png)

![N-[3-(allyloxy)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5360844.png)
![N-(2-chlorophenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5360845.png)

![2,6-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5360861.png)
![3-[5-(3-nitrophenyl)-2-furyl]-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5360865.png)
![1-(2,4-dichlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B5360871.png)
![N-(4-chlorobenzyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5360903.png)
![3-[2-({[1-(ethoxymethyl)cyclopropyl]methyl}amino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5360904.png)
![6-[4-(2-chlorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5360911.png)

![N-(4-methoxy-2-methylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5360917.png)